ASP5878

FGFR Kinase Inhibition Selectivity

ASP5878 is a uniquely engineered pan-FGFR inhibitor offering potent FGFR4 activity (IC50 3.5 nM) and suppressed hERG liability (>10 µM), overcoming cardiovascular safety and metabolic stability issues of earlier compounds. Validated in hepatocellular carcinoma models with complete tumor regression and in chemoresistant bladder cancer lines, it is the translational tool of choice for FGFR-driven oncology research. Phase 1 PK and RP2D data enable direct preclinical-to-clinical bridging.

Molecular Formula
Molecular Weight
Cat. No. B1574155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP5878
SynonymsASP5878;  ASP-5878;  ASP 5878.; Unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ASP5878: A Potent and Selective pan-FGFR Inhibitor with a Differentiated Safety Profile for FGFR-Driven Cancers


ASP5878 is a novel, orally bioavailable, small-molecule pan-FGFR inhibitor with potent activity against wild-type FGFR1-4 [1][2]. Its mechanism involves direct inhibition of intracellular FGFR kinase activity, blocking FGFR-mediated signaling and suppressing tumor cell proliferation in cancers harboring FGFR alterations [3]. ASP5878 was specifically designed to overcome metabolic instability and cardiovascular safety liabilities associated with earlier-generation FGFR inhibitors, notably achieving suppressed hERG channel inhibitory activity [4].

Why ASP5878 Cannot Be Substituted with Other Pan-FGFR Inhibitors: Evidence-Based Differentiation


Pan-FGFR inhibitors constitute a heterogeneous class with clinically significant differences in isoform selectivity, off-target cardiovascular safety, metabolic stability, and resistance profiles [1]. For instance, erdafitinib, pemigatinib, and infigratinib exhibit weaker FGFR4 inhibition or substantial hERG liability, limiting their utility in FGFR4-driven cancers or in patients with cardiovascular risk [2]. ASP5878 was specifically engineered to address these liabilities via structural modifications, resulting in a uniquely balanced profile of potent pan-FGFR inhibition, suppressed hERG activity, and improved metabolic stability [3]. Furthermore, ASP5878 demonstrates maintained efficacy in chemoresistant models where other FGFR inhibitors may fail [4].

Quantitative Differentiation: ASP5878 vs. Clinically Relevant Pan-FGFR Inhibitors


Balanced Pan-FGFR Potency with Superior FGFR4 Activity Relative to Pemigatinib and Infigratinib

ASP5878 demonstrates a uniquely balanced pan-FGFR inhibition profile. While it maintains sub-nanomolar potency against FGFR1-3 (IC50 = 0.47-0.74 nM) comparable to pemigatinib and infigratinib, it exhibits significantly greater potency against FGFR4 (IC50 = 3.5 nM) compared to pemigatinib (IC50 = 30 nM) and infigratinib (IC50 = 60 nM) [1][2][3]. This profile suggests ASP5878 offers a more comprehensive blockade of all FGFR isoforms, which is particularly relevant for cancers driven by FGFR4 signaling, such as FGF19-amplified hepatocellular carcinoma [1].

FGFR Kinase Inhibition Selectivity

Superior Cardiovascular Safety Profile: Suppressed hERG Channel Inhibition Compared to Other Pan-FGFR Inhibitors

A critical differentiator for ASP5878 is its favorable cardiac safety profile, achieved through deliberate structural optimization to suppress hERG channel inhibition [1]. In patch-clamp assays, ASP5878 did not affect hERG current up to 10 µM, with an IC50 for hERG reported as >10 µM [1][2]. In contrast, erdafitinib has been reported to inhibit hERG with an IC50 of ~3 µM . This reduced hERG liability minimizes the risk of QT prolongation, a common and dose-limiting toxicity associated with many kinase inhibitors.

Cardiotoxicity hERG Safety Pharmacology

Efficacy in Chemoresistant Urothelial Cancer Models: A Unique Advantage Over Untested Alternatives

ASP5878 has demonstrated potent antiproliferative activity in urothelial cancer cell lines that are resistant to standard-of-care chemotherapies [1]. Specifically, ASP5878 inhibited the proliferation of an adriamycin-resistant UM-UC-14 cell line (harboring MDR1 overexpression) and a gemcitabine-resistant RT-112 cell line, with IC50 values in these resistant lines comparable to those in parental lines [1]. This activity is a direct consequence of ASP5878 targeting the underlying FGFR3 addiction of these tumors, which is independent of the acquired chemoresistance mechanisms.

Chemoresistance Urothelial Cancer FGFR3

Potent In Vivo Tumor Regression in FGFR3-Mutant and FGF19-Driven Xenograft Models

In vivo, ASP5878 induces robust and sustained tumor regression in relevant preclinical models [1][2]. In a subcutaneous xenograft model of FGFR3-mutant urothelial cancer (UM-UC-14), once-daily oral administration of ASP5878 at 3 mg/kg led to significant tumor regression without affecting body weight [1]. In a FGF19-expressing hepatocellular carcinoma orthotopic model (HuH-7), ASP5878 induced complete tumor regression and dramatically extended survival [2]. These results validate the in vivo activity and target engagement of ASP5878 in two distinct FGFR-driven cancer types.

In Vivo Efficacy Xenograft Tumor Regression

Defined Clinical Development Path and Tolerability Profile in Phase 1

ASP5878 has advanced through a formal Phase 1 clinical trial (NCT02038673), establishing its safety, tolerability, and recommended Phase 2 dose (RP2D) [1]. The trial identified a recommended dose of 16 mg twice daily on a 5-day on/2-day off schedule [1]. Hyperphosphatemia, a known on-target class effect of FGFR inhibition, was the primary dose-limiting toxicity. The trial confirmed the safety and feasibility of chronic oral dosing with ASP5878, providing a crucial clinical benchmark that distinguishes it from preclinical tool compounds.

Clinical Trial Pharmacokinetics Tolerability

ASP5878: Optimal Use Cases Based on Quantitative Differentiation


FGFR4-Dependent Disease Modeling (e.g., FGF19-Amplified Hepatocellular Carcinoma)

Due to its balanced pan-FGFR profile and superior FGFR4 potency (IC50 = 3.5 nM) compared to pemigatinib (30 nM) and infigratinib (60 nM), ASP5878 is ideally suited for in vitro and in vivo studies of FGF19-FGFR4 driven hepatocellular carcinoma [1]. In these models, ASP5878 has demonstrated complete tumor regression and extended survival, validating its utility [1].

Chemoresistant Urothelial Cancer Research

ASP5878 is a critical tool for investigating FGFR3-addicted bladder cancer that has become resistant to adriamycin or gemcitabine. Its demonstrated efficacy in MDR1-overexpressing and gemcitabine-resistant cell lines, where it maintained potent antiproliferative activity, makes it a high-value compound for studying and overcoming therapy resistance [2].

Cardiac Safety Pharmacology Studies Requiring a Low-hERG Liability pan-FGFR Inhibitor

For in vivo studies where cardiovascular safety is a primary concern, or for in vitro studies assessing QT prolongation risk, ASP5878 offers a distinct advantage. Its suppressed hERG activity (IC50 >10 µM) compared to erdafitinib (IC50 ~3 µM) provides a wider safety margin, making it a preferred pan-FGFR inhibitor for chronic dosing models and combination therapy studies [3].

Translational Research Leveraging Clinically Validated Dosing

Researchers planning to bridge preclinical findings to clinical development can leverage the established Phase 1 safety and pharmacokinetic data for ASP5878 [4]. The defined RP2D (16 mg BID, 5on/2off) allows for more accurate extrapolation of in vivo dosing and prediction of human exposure, reducing uncertainty in translational studies [4].

Quote Request

Request a Quote for ASP5878

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.